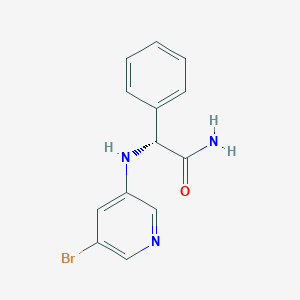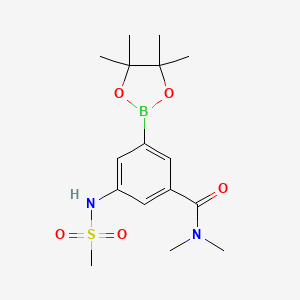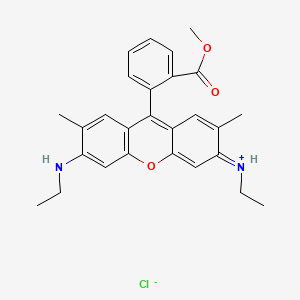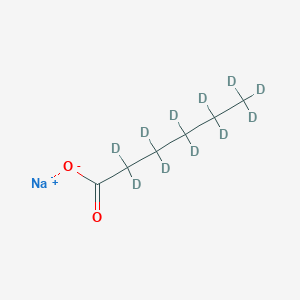![molecular formula C11H22Cl2N2 B1472719 8-Ciclobutil-8-azabiciclo[3.2.1]octan-3-amina dihidrocloruro CAS No. 2098025-79-5](/img/structure/B1472719.png)
8-Ciclobutil-8-azabiciclo[3.2.1]octan-3-amina dihidrocloruro
Descripción general
Descripción
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” is a derivative of this family.
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular formula of “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” is C11H22Cl2N2 . The molecular weight is 253.21 g/mol.Chemical Reactions Analysis
There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Aplicaciones Científicas De Investigación
Síntesis de alcaloides tropánicos
El compuesto sirve como un intermedio clave en la síntesis estereoselectiva de alcaloides tropánicos . Estos alcaloides tienen una amplia gama de actividades biológicas y son de gran interés en la química medicinal. La capacidad de construir el andamiaje 8-azabiciclo[3.2.1]octano con control estereoquímico es crucial para el desarrollo de nuevos agentes terapéuticos.
Síntesis orgánica
Como una materia prima importante, el 8-Ciclobutil-8-azabiciclo[3.2.1]octan-3-amina dihidrocloruro se utiliza en la síntesis orgánica . Su estructura única permite la creación de moléculas orgánicas complejas, que pueden aplicarse en diversos campos, incluidos los farmacéuticos, los agroquímicos y la producción de colorantes.
Investigación farmacéutica
En la investigación farmacéutica, este compuesto se utiliza como un intermedio en el desarrollo de nuevos fármacos . Su estructura bicíclica es particularmente útil en la creación de moléculas que pueden interactuar con objetivos biológicos de forma específica, lo que lleva a tratamientos potenciales para diversas enfermedades.
Desarrollo agroquímico
La aplicación del compuesto en el desarrollo agroquímico implica la síntesis de pesticidas y herbicidas . Sus propiedades químicas se pueden aprovechar para desarrollar compuestos que sean efectivos en la protección de los cultivos contra plagas y enfermedades, mejorando así la productividad agrícola.
Estudios estereoquímicos
El compuesto se utiliza en estudios estereoquímicos para comprender y controlar la estereoquímica durante la síntesis de estructuras bicíclicas . Esta investigación es fundamental en el campo de la química, ya que ayuda a los científicos a diseñar y sintetizar moléculas con los arreglos tridimensionales deseados.
Procesos de desimetrización
También participa en procesos de desimetrización a partir de derivados quirales de tropinona . Este enfoque es significativo en el campo de la síntesis asimétrica, donde el objetivo es crear moléculas con un solo arreglo espacial, que a menudo es necesario para la actividad biológica.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride plays a crucial role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tropane alkaloids, which are known for their wide array of biological activities . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity. These interactions can result in either inhibition or activation of the enzymes, depending on the specific context and conditions.
Cellular Effects
The effects of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis, depending on the concentration and duration of exposure to the compound.
Molecular Mechanism
The molecular mechanism of action of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve specific recognition sites on the target biomolecules, leading to conformational changes that affect their activity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. These molecular interactions ultimately lead to changes in gene expression, which can have downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and potency . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage.
Metabolic Pathways
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes involved in metabolic processes, leading to changes in the levels of metabolites and the overall metabolic state of the cell . These interactions can have significant implications for cellular energy production, biosynthesis, and other metabolic functions.
Transport and Distribution
The transport and distribution of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride within cells and tissues are critical factors that determine its activity and function. This compound can be transported across cell membranes through specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound to specific subcellular regions can influence its interactions with biomolecules and its overall effects on cellular function. For example, localization to the nucleus can affect gene expression, while localization to the mitochondria can influence cellular energy production and metabolism.
Propiedades
IUPAC Name |
8-cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c12-8-6-10-4-5-11(7-8)13(10)9-2-1-3-9;;/h8-11H,1-7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDXTPVMMINNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C3CCC2CC(C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride](/img/structure/B1472637.png)
![1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)


![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)
![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)
![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)




![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)


